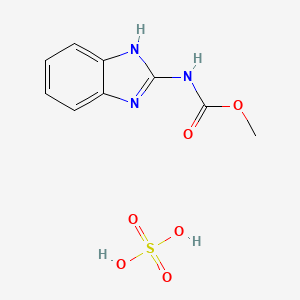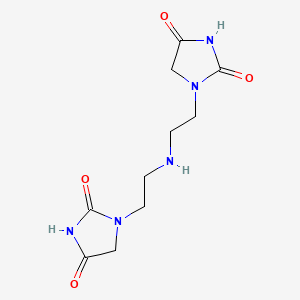![molecular formula C18H14N4S B12936521 6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine CAS No. 62141-45-1](/img/structure/B12936521.png)
6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-6-(p-tolylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a phenyl group and a p-tolylthio group attached to the purine ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6-(p-tolylthio)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrogens in the purine ring or the phenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and appropriate catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Functionalized purine derivatives with various substituents.
Aplicaciones Científicas De Investigación
9-Phenyl-6-(p-tolylthio)-9H-purine may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Phenyl-6-(p-tolylthio)-9H-purine would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The phenyl and p-tolylthio groups might enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-purine: Lacks the p-tolylthio group, potentially altering its chemical and biological properties.
6-(p-Tolylthio)-9H-purine: Lacks the phenyl group, which might affect its reactivity and interactions.
9-Benzyl-6-(p-tolylthio)-9H-purine: Similar structure but with a benzyl group instead of a phenyl group, which could influence its properties.
Uniqueness
9-Phenyl-6-(p-tolylthio)-9H-purine is unique due to the presence of both the phenyl and p-tolylthio groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propiedades
Número CAS |
62141-45-1 |
|---|---|
Fórmula molecular |
C18H14N4S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)sulfanyl-9-phenylpurine |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-15(10-8-13)23-18-16-17(19-11-20-18)22(12-21-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Clave InChI |
DHZOHTXVASBWGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=NC=NC3=C2N=CN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
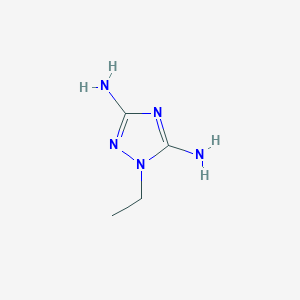
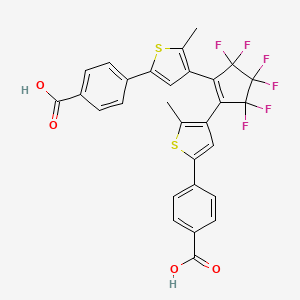
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
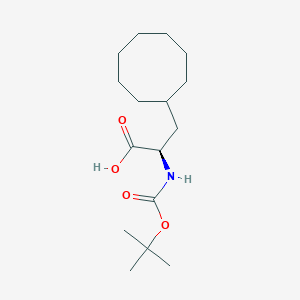
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
